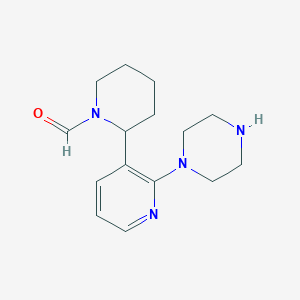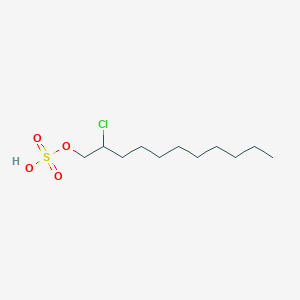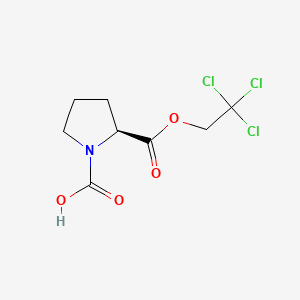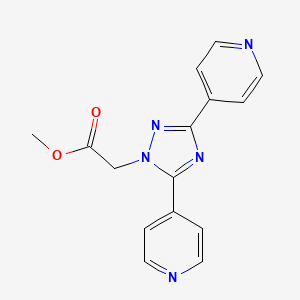
Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate is a synthetic organic compound that features a pyrazole ring, an isoxazole ring, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the construction of the isoxazole ring. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of catalysts such as sodium acetate and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole or isoxazole derivatives.
科学的研究の応用
Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research explores its potential as a drug candidate for treating diseases such as cancer, inflammation, and infectious diseases.
作用機序
The mechanism of action of Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate: Similar in structure but with a different ester group.
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide: Contains a pyrazole ring but differs in the amide functional group.
3-(phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione: Features a pyrazole ring with different substituents
Uniqueness
Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate is unique due to its combination of a pyrazole ring, an isoxazole ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
特性
分子式 |
C11H14N4O3 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
ethyl 4-[(4-aminopyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H14N4O3/c1-3-17-11(16)10-9(7(2)18-14-10)6-15-5-8(12)4-13-15/h4-5H,3,6,12H2,1-2H3 |
InChIキー |
QZPQUEHIPPNZRN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC(=C1CN2C=C(C=N2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11814738.png)









![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11814802.png)
![3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B11814804.png)
![2-Tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11814826.png)

